molecular formula C15H11N3O6 B2696441 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide CAS No. 899744-26-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2696441
CAS No.: 899744-26-4
M. Wt: 329.268
InChI Key: SQEBFHKJUXUXIP-UHFFFAOYSA-N
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Description

Historical Development of Oxalamide-Based Compounds

Oxalamides, derivatives of oxalic acid, have been studied since the early 20th century due to their versatile chemical properties. The parent compound, oxamide ((CONH~2~)~2~), was first synthesized via cyanogen hydrolysis and later through formamide electrolysis. Its slow ammonia release made it a valuable fertilizer additive, while its role as a stabilizer in nitrocellulose and rocket propellants highlighted its industrial utility. Over time, substituted oxalamides emerged as critical motifs in medicinal chemistry. For instance, N,N'-substituted oxalamides gained prominence as ligands in copper-catalyzed Ullmann-Goldberg reactions, enabling aryl amination for pharmaceutical synthesis. The structural flexibility of oxalamides—particularly their ability to form intramolecular hydrogen bonds—facilitated applications in supramolecular chemistry and drug design.

Significance of N1-(Benzo[d]dioxol-5-yl)-N2-(2-Nitrophenyl)Oxalamide in Medicinal Chemistry

N1-(Benzo[d]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide (C₁₈H₁₅N₃O₄; molecular weight: 329.33 g/mol) represents a modern oxalamide derivative with unique pharmacological potential. Its structure combines a benzo[d]dioxole moiety, known for metabolic stability, and a 2-nitrophenyl group, which enhances electron-withdrawing properties. This dual functionality enables interactions with biological targets such as enzymes and receptors, making it a candidate for anticancer and anti-inflammatory therapies. Unlike simpler oxalamides, its aromatic substituents improve lipid solubility, potentially enhancing blood-brain barrier penetration.

Table 1: Key Structural Features of N1-(Benzo[d]dioxol-5-yl)-N2-(2-Nitrophenyl)Oxalamide

Feature Description
Core Structure Oxalamide bridge (−NH−CO−CO−NH−)
Aromatic Substituents Benzo[d]dioxol-5-yl (electron-donating) and 2-nitrophenyl (electron-withdrawing)
Molecular Weight 329.33 g/mol
Hydrogen Bond Capacity Four NH groups and two carbonyl oxygen atoms

Current Research Landscape and Knowledge Gaps

Recent studies focus on synthesizing and optimizing N1-(benzo[d]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide derivatives for targeted therapies. For example, oxalamide-bridged ferrocenes have shown moderate cytotoxicity against HeLa and MCF7 cancer cells, though their efficacy remains inferior to cisplatin. A critical knowledge gap lies in the compound’s mechanism of action: while its nitro group suggests redox activity, direct evidence of DNA intercalation or kinase inhibition is lacking. Additionally, its conformational behavior in biological systems—such as intramolecular hydrogen bonding and aggregation—requires further exploration to optimize bioavailability.

Theoretical Frameworks in Oxalamide Research

The study of oxalamides relies on two primary theoretical frameworks:

  • Conformational Analysis : Density functional theory (DFT) calculations and nuclear magnetic resonance spectroscopy reveal that intramolecular hydrogen bonds between NH and carbonyl groups dictate molecular rigidity. For instance, oxalamide-bridged ferrocenes exhibit chiral organization due to stronger NH···O interactions, impacting their biological activity.
  • Structure-Activity Relationship (SAR) Modeling : Substituent effects on the oxalamide core are quantified using parameters like Hammett constants. The electron-withdrawing nitro group in N1-(benzo[d]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide increases electrophilicity, potentially enhancing interactions with nucleophilic residues in target proteins.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6/c19-14(16-9-5-6-12-13(7-9)24-8-23-12)15(20)17-10-3-1-2-4-11(10)18(21)22/h1-7H,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEBFHKJUXUXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Nitration of Phenyl Ring:

    Oxalamide Formation: The final step involves the coupling of the benzo[d][1,3]dioxole intermediate with the nitrophenyl group through an oxalamide linkage. This is typically done using oxalyl chloride and a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The compound’s nitrophenyl group can participate in redox reactions, affecting cellular pathways and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key oxalamide derivatives with N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide:

Compound Name R1 Group R2 Group Key Properties/Applications Metabolic Stability Reference(s)
This compound Benzo[d][1,3]dioxol-5-yl 2-Nitrophenyl Hypothesized enzyme inhibition Likely stable (no amide hydrolysis observed in analogs)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (FEMA 4233) Rapid metabolism; no amide hydrolysis
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent (NOEL: 100 mg/kg/day) Metabolized via similar pathways
K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide) Benzo[d][1,3]dioxol-5-yl Benzylthioacetamide Bioactivity in Arabidopsis root growth Stable under physiological conditions

Key Findings

Metabolic Stability: Oxalamides, including the target compound’s analogs, exhibit resistance to amide hydrolysis. For example, N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) and S336 (No. 1768) undergo rapid metabolism in rat hepatocytes without producing amide hydrolysis byproducts . This suggests that the oxalamide backbone itself is metabolically stable, with degradation occurring primarily via ester hydrolysis or oxidative pathways.

Bioactivity: S336 activates the hTAS1R1/hTAS1R3 umami receptor, demonstrating its utility as a flavor enhancer . K-16, a benzo[d][1,3]dioxol-5-yl derivative, modulates root growth in Arabidopsis thaliana at nanomolar concentrations, suggesting auxin-like activity .

Safety Profiles: Structurally related oxalamides like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit a No Observed Effect Level (NOEL) of 100 mg/kg/day, with a safety margin of 500 million compared to estimated human exposure levels . This highlights the low toxicity of oxalamides despite their metabolic stability.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O7, with a molecular weight of approximately 453.5 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a nitrophenyl group linked via an oxalamide bond. This unique structure is believed to enhance its biological activity compared to other compounds lacking these features.

Biological Activities

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant biological activities, particularly in anticancer research. Key findings regarding the biological activities of this compound include:

  • Anticancer Properties : Studies have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines with IC50 values below 5 μM. The compound may exert its anticancer effects by modulating pathways involved in apoptosis and cell cycle regulation.
  • Inhibition of Angiogenesis : The compound is thought to inhibit angiogenesis by affecting vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor growth and metastasis.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Cell Cycle Regulation : The compound has been reported to induce apoptosis in cancer cells by interfering with cell cycle checkpoints and promoting programmed cell death.
  • Receptor Modulation : It may bind to various receptors involved in tumor progression, thereby altering their activity and leading to reduced tumor growth.

Research Findings and Case Studies

A summary of notable studies examining the biological activity of this compound is presented below:

StudyFindingsMethodology
Study 1Demonstrated potent anticancer activity against breast cancer cell lines (IC50 < 5 μM)Cell viability assays
Study 2Showed inhibition of VEGFR signaling pathwaysWestern blot analysis
Study 3Induced apoptosis in leukemia cells through caspase activationFlow cytometry

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d][1,3]dioxole Intermediate : Synthesized from catechol and formaldehyde under acidic conditions.
  • Nitration : The nitrophenyl group is introduced via nitration using nitric acid.
  • Oxalamide Formation : The final step involves coupling the intermediates using oxalyl chloride to form the oxalamide linkage .

Q & A

What are the common synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide, and how do reaction conditions influence product purity?

Basic Research Question
The compound can be synthesized via acid-catalyzed rearrangements of nitro-substituted oxiranes or through coupling reactions using oxalyl chloride derivatives. For example, a one-pot method involving Meinwald rearrangement of 3-(2-nitrophenyl)oxirane-2-carboxamides has been reported to yield oxalamides with high efficiency . Key variables include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of nitroaryl precursors to oxalylating agents. Impurities like dimeric byproducts (~23% in some cases) can arise from incomplete coupling, necessitating chromatographic purification .

What analytical techniques are critical for structural characterization of this oxalamide, and how are spectral contradictions resolved?

Basic Research Question
Multinuclear NMR (¹H, ¹³C) is essential for confirming connectivity, with diagnostic peaks for the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and nitrophenyl groups (δ 8.2–8.5 ppm for aromatic protons). Discrepancies in integration ratios (e.g., due to rotational isomers) are resolved using variable-temperature NMR or 2D-COSY . High-resolution mass spectrometry (HRMS) and X-ray crystallography provide complementary validation, as seen in structurally related diselenides .

How do researchers design in vitro assays to evaluate the biological activity of this compound?

Basic Research Question
Antimicrobial activity is assessed via broth microdilution (MIC determination against Gram-positive/negative bacteria), while anticancer potential is tested using MTT assays on cell lines (e.g., HeLa or MCF-7). The nitro group’s redox activity may require controlled anaerobic conditions to avoid false positives in cytotoxicity studies . Parallel assays with substituent-varied analogs (e.g., methoxy vs. nitro groups) help isolate pharmacophore contributions .

What strategies optimize reaction yields for this compound in large-scale synthesis?

Advanced Research Question
Yield optimization involves:

  • Pre-activation of carboxyl groups : Using DCC/DMAP for oxalyl chloride formation reduces side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
  • Flow chemistry : Continuous processing minimizes dimerization, as shown in analogous oxalamide syntheses .

How do structure-activity relationship (SAR) studies rationalize this compound’s enzyme inhibition potential?

Advanced Research Question
The nitro group’s electron-withdrawing effect enhances hydrogen bonding with catalytic residues (e.g., in soluble epoxide hydrolase [sEH]). Comparative SAR with adamantyl or cyclohexyl analogs reveals that planar aromatic substituents improve binding affinity by 3–5-fold, as demonstrated in sEH inhibition assays . Computational docking (e.g., AutoDock Vina) further validates steric and electronic complementarity .

How can contradictory data on biological activity be systematically addressed?

Advanced Research Question
Contradictions often arise from assay-specific conditions (e.g., serum protein binding) or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Validate antimicrobial activity via both agar diffusion and live-cell imaging .
  • HPLC purity checks : Ensure >95% purity to exclude confounding byproducts .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may antagonize parent compound activity .

What computational approaches model the compound’s interaction with biological targets?

Advanced Research Question
Density functional theory (DFT) calculates electrostatic potential surfaces to predict reactive sites (e.g., nitro group’s partial positive charge). Molecular dynamics simulations (AMBER/CHARMM) model binding stability in enzyme active sites, with force fields parameterized using crystallographic data from related oxalamides . QSAR models further correlate substituent logP values with membrane permeability .

How does the nitro group influence the compound’s photostability and redox reactivity?

Advanced Research Question
The nitro group facilitates π-π stacking but introduces photolability. Accelerated stability studies (ICH guidelines) under UV light (λ = 254 nm) show 10–15% degradation over 48 hours, quantified via HPLC. Redox cycling in presence of NADPH generates reactive oxygen species (ROS), which is quantified using fluorescent probes like DCFH-DA .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question
Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) are used to evaluate hydrolysis. LC-MS/MS identifies degradation pathways (e.g., oxalamide cleavage to aryl amines). Thermal stability is assessed via TGA, with decomposition onset temperatures >200°C for related nitroaryl oxalamides .

How do comparative studies with structural analogs inform mechanistic hypotheses?

Advanced Research Question
Replacing the benzo[d][1,3]dioxole with a phenyl group reduces antimicrobial activity by 50%, highlighting the methylenedioxy group’s role in membrane penetration . Similarly, substituting 2-nitrophenyl with 4-nitrophenyl alters π-stacking in enzyme binding pockets, as shown in crystallographic overlays of sEH inhibitors .

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